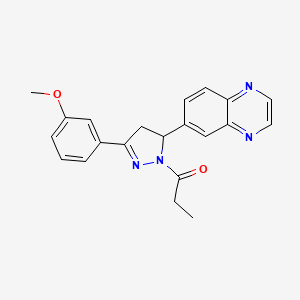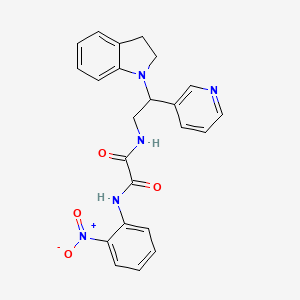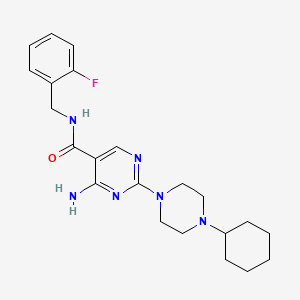
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H29FN6O and its molecular weight is 412.513. The purity is usually 95%.
The exact mass of the compound 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds, including pyrazolopyrimidines and related Schiff bases, have shown cytotoxicity against human cancer cell lines such as HCT116, MCF-7, A549, and HepG2. Additionally, some derivatives exhibited anti-5-lipoxygenase inhibition, suggesting potential therapeutic applications in cancer and inflammation-related diseases (Rahmouni et al., 2016); (Hassan et al., 2015).
Heterocyclization Reactions
Research on heterocyclization reactions involving derivatives of 5-aminopyrazoles and N-arylmaleimides has identified multiple potential directions for the synthesis of pyrazolopyrimidine-7-carboxamides and related compounds. These findings open avenues for generating novel heterocyclic compounds with possible biological activities (Rudenko et al., 2011).
Synthesis of Substituted Pyrazoles
A study focused on enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This research highlights the versatility of pyrazolopyrimidine derivatives in generating compounds with significant biological activities, including cytotoxic effects against cancer cell lines such as MCF-7 and HEPG2 (Riyadh, 2011).
Fluorescent Probes
Pyrazolo[1,5-a]pyrimidines have been synthesized and explored for their potential as fluorescent probes. These compounds exhibit large Stokes shifts and strong fluorescence intensity in certain derivatives, suggesting their application in detecting biologically or environmentally relevant species through fluorescence-based methods (Castillo et al., 2018).
Antimicrobial Activities
Several pyrazolo[3,4-d]pyrimidine analogues have been synthesized and tested for their antimicrobial activities. This research contributes to the development of new antibacterial agents, with some compounds exhibiting good to moderate activity against various microorganisms, underscoring the therapeutic potential of these derivatives in combating infectious diseases (Rostamizadeh et al., 2013).
Eigenschaften
IUPAC Name |
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-[(2-fluorophenyl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN6O/c23-19-9-5-4-6-16(19)14-25-21(30)18-15-26-22(27-20(18)24)29-12-10-28(11-13-29)17-7-2-1-3-8-17/h4-6,9,15,17H,1-3,7-8,10-14H2,(H,25,30)(H2,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXPVZYDWDGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-(2-fluorobenzyl)pyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



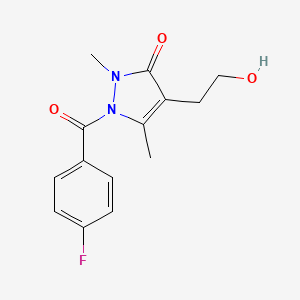

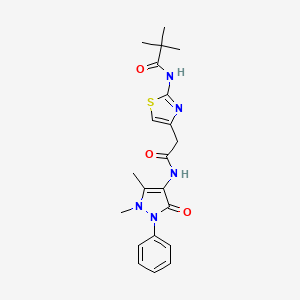
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(2-fluorophenyl)propanamide](/img/structure/B2681873.png)
![5,6-dimethyl-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2681874.png)

![ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681878.png)

![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2681882.png)
![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B2681884.png)
